2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
Description
This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core. Its structure includes a 4-benzyl substituent on the triazoloquinazoline ring and an acetamide side chain linked to a 3,4-dimethoxyphenyl group. The molecule’s design integrates features known to enhance bioactivity: the triazoloquinazoline scaffold is associated with histamine H1 receptor antagonism , while the dimethoxyphenyl moiety may improve pharmacokinetic properties like solubility and membrane permeability.
Synthetic routes for analogous triazoloquinazoline derivatives typically involve cyclization reactions of substituted triazoles with quinazoline precursors. For example, Alagarsamy et al. (2007) synthesized similar compounds via condensation and cyclization steps, yielding derivatives with antihistaminic activity . The acetamide side chain in the target compound likely originates from nucleophilic substitution or amidation reactions, as described in general methods for triazole derivatives .
Properties
IUPAC Name |
2-(4-benzyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O5/c1-35-21-13-12-18(14-22(21)36-2)27-23(32)16-30-26(34)31-20-11-7-6-10-19(20)24(33)29(25(31)28-30)15-17-8-4-3-5-9-17/h3-14H,15-16H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVZQSRUTFBAIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethoxyphenyl)acetamide generally involves multi-step organic reactions. The synthesis begins with the preparation of the triazoloquinazoline intermediate, typically through a cyclization reaction involving 4-aminoquinazoline derivatives and benzyl isocyanate. This is followed by acylation with 3,4-dimethoxyphenylacetic acid to form the final product under controlled conditions.
Industrial Production Methods
On an industrial scale, the production may involve continuous flow techniques to optimize reaction efficiency and yield. Control of temperature, pressure, and reactant concentrations is crucial to ensuring consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
This compound primarily undergoes several key reactions, including:
Oxidation: : Transformation to higher oxidation states, often using reagents like potassium permanganate.
Reduction: : Conversion to lower oxidation states or simpler derivatives using hydrogenation or metal hydrides.
Substitution: : Electrophilic or nucleophilic substitution reactions, particularly at the quinazoline core or phenyl ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or neutral conditions.
Reduction: : Hydrogen gas in the presence of palladium or other catalysts.
Substitution: : Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products Formed
Oxidation Products: : Hydroxy or ketone derivatives.
Reduction Products: : Amino or alkyl derivatives.
Substitution Products: : Halogenated or nitrated compounds.
Scientific Research Applications
Chemistry
In chemistry, the compound's unique structural framework allows for studying its reactivity and potential as a building block in organic synthesis.
Biology
Biologically, it has been investigated for its potential interactions with various enzymes and receptors due to its structurally versatile nature.
Medicine
In medicine, its applications are primarily in the field of drug discovery, where it serves as a lead compound for the development of new therapeutic agents targeting specific pathways.
Industry
Industrially, the compound may be used in the synthesis of advanced materials or as a catalyst in certain organic reactions.
Mechanism of Action
The mechanism by which 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethoxyphenyl)acetamide exerts its effects involves binding to specific molecular targets such as enzymes or receptors. Its quinazoline core can interact with active sites of enzymes, modulating their activity. The molecular pathways involved may include inhibition of enzyme function or modulation of receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related triazoloquinazoline derivatives, focusing on substituent effects and pharmacological profiles.
| Compound | Key Substituents | Biological Activity | Reference |
|---|---|---|---|
| 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethoxyphenyl)acetamide | 4-benzyl, N-(3,4-dimethoxyphenyl)acetamide | Hypothesized H1-antihistaminic activity (based on structural analogs) | |
| 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones | 4-benzyl, variable substituents at position 1 | Potent H1-antihistaminic activity (IC₅₀: 0.82–1.24 μM) | |
| 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones | 4-phenyl, variable substituents at position 1 | Moderate H1-antihistaminic activity (IC₅₀: 1.45–2.10 μM) |
Key Findings:
Substituent Position and Activity :
- The 4-benzyl group (as in the target compound and Alagarsamy’s 2007 derivatives) enhances H1 receptor binding affinity compared to 4-phenyl analogs . This is attributed to increased lipophilicity and steric complementarity with the receptor’s hydrophobic pocket.
- The N-(3,4-dimethoxyphenyl)acetamide side chain in the target compound introduces electron-donating methoxy groups, which may improve metabolic stability compared to simpler alkyl or aryl substituents in earlier analogs .
Pharmacological Efficacy :
- Alagarsamy’s 4-benzyl derivatives (2007) exhibited IC₅₀ values in the submicromolar range, outperforming 4-phenyl counterparts by ~40% in histamine-induced bronchospasm models . The target compound’s acetamide group could further modulate selectivity, though experimental data are pending.
Synthetic Accessibility :
- The synthesis of the target compound likely follows pathways similar to Alagarsamy’s methods, involving cyclization of triazole intermediates with quinazoline precursors. However, the acetamide linkage requires additional steps, such as coupling reactions with activated carboxylic acids .
Biological Activity
The compound 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethoxyphenyl)acetamide (CAS Number: 1243091-99-7) belongs to a class of quinazoline derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 455.47 g/mol. The structure features a triazoloquinazoline core that is often associated with various pharmacological activities.
Research indicates that compounds related to this structure may act through several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression, such as polo-like kinase 1 (Plk1). This inhibition can disrupt cell cycle regulation and promote apoptosis in cancer cells.
- DNA Interaction : Some derivatives exhibit intercalative properties that allow them to bind DNA directly. This binding disrupts DNA replication and transcription processes, leading to cytotoxic effects in cancerous cells .
- Receptor Modulation : The compound may also interact with specific receptors such as the platelet-derived growth factor (PDGF) receptor, influencing cellular signaling pathways that regulate growth and proliferation .
Anticancer Activity
A series of studies have evaluated the cytotoxic effects of related quinazoline derivatives on various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 16 | HepG2 | 6.29 |
| Compound 16 | HCT-116 | 2.44 |
| Compound 17 | HepG2 | 8.00 |
| Compound 18 | HCT-116 | 9.43 |
These findings indicate significant anticancer potential, particularly against liver (HepG2) and colorectal (HCT-116) cancer cell lines . The structure-activity relationship (SAR) suggests that modifications on the triazole or quinazoline moieties can enhance cytotoxicity.
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. Similar quinazoline derivatives have demonstrated activity against a range of bacterial strains, indicating potential as antimicrobial agents. However, specific data on this compound's antimicrobial efficacy remains limited.
Anti-inflammatory Properties
In addition to its anticancer effects, some quinazoline derivatives have been reported to possess anti-inflammatory activity by inhibiting tumor necrosis factor-alpha (TNF-α) production in vitro. This suggests potential applications in treating inflammatory diseases .
Case Studies
- Cytotoxicity Assessment : A study involving the synthesis and testing of various quinazoline derivatives found that certain substitutions significantly increased cytotoxicity against cancer cell lines. The most active compounds showed IC50 values below 10 μM, indicating potent activity .
- Kinase Inhibition Studies : Research focusing on kinase inhibitors highlighted the importance of structural modifications in enhancing binding affinity and selectivity towards specific kinases involved in tumorigenesis. These studies emphasize the therapeutic potential of the triazoloquinazoline scaffold in drug development.
Q & A
Q. What are the established synthetic routes for 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethoxyphenyl)acetamide, and what are the critical reaction parameters?
- Methodological Answer : The compound can be synthesized via cyclocondensation of intermediates. For example, triazole-quinazolinone cores are often formed by refluxing hydrazide derivatives with substituted aldehydes in ethanol or DMSO, using glacial acetic acid as a catalyst (65–73% yields) . Key parameters include reaction time (e.g., 18 hours for cyclization ), solvent polarity (DMSO enhances cyclization efficiency), and temperature control to avoid byproduct formation. Post-synthesis purification involves recrystallization in ethanol-water mixtures .
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
- Methodological Answer : Characterization requires a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent integration and regiochemistry (e.g., distinguishing triazole vs. quinazolinone protons) .
- Mass spectrometry (HRMS or ESI-MS) to verify molecular ion peaks and fragmentation patterns .
- Elemental analysis for purity assessment (C, H, N content within ±0.4% theoretical) .
- X-ray crystallography (if crystals are obtainable) to resolve stereoelectronic effects in the triazoloquinazolinone core .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial screening should include:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (MIC values) .
- Anticonvulsant potential : Maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in rodents, with GABA receptor docking studies to probe mechanism .
- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HepG2, HEK293) to establish IC₅₀ values .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production, and what are the common byproducts?
- Methodological Answer :
- Solvent optimization : Replacing ethanol with DMF or THF may improve solubility of intermediates during cyclization .
- Catalyst screening : Transition-metal catalysts (e.g., CuI) or microwave-assisted synthesis can reduce reaction time from hours to minutes .
- Byproduct analysis : LC-MS or TLC monitoring identifies hydrolyzed intermediates (e.g., opened triazole rings) or oxidized byproducts from incomplete benzyl protection .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., replacing 3,4-dimethoxyphenyl with halogenated aryl groups) to isolate pharmacophores .
- Dose-response refinement : Testing overlapping concentration ranges (e.g., 0.1–100 µM) to differentiate true activity from assay noise .
- Target engagement assays : Radioligand binding or thermal shift assays to confirm direct interaction with proposed targets (e.g., GABAₐ receptors) .
Q. How can computational methods enhance the understanding of this compound’s mechanism of action?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or kinases .
- MD simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR modeling : Partial least squares (PLS) regression to correlate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity .
Q. What experimental designs are suitable for studying metabolic stability and degradation pathways?
- Methodological Answer :
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH, followed by LC-QTOF-MS to identify phase I metabolites (e.g., hydroxylation at the benzyl group) .
- Forced degradation studies : Expose to heat, light, and acidic/alkaline conditions to profile stability and isolate degradation products .
- Isotope labeling : Use ¹⁴C-labeled acetamide moieties to track metabolic fate in excretion studies .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across cell-based assays?
- Methodological Answer :
- Assay standardization : Validate protocols using reference compounds (e.g., doxorubicin for cytotoxicity) and ensure consistent cell passage numbers .
- Solvent controls : Confirm DMSO concentrations ≤0.1% to avoid solvent-induced artifacts .
- Inter-laboratory validation : Replicate studies in independent labs using blinded samples to eliminate bias .
Methodological Recommendations
Q. What techniques are critical for analyzing the compound’s crystallinity and polymorphic forms?
- Methodological Answer :
Q. How to design a robust SAR study for optimizing selectivity against off-target receptors?
- Methodological Answer :
- Selectivity panels : Screen against >50 kinases or GPCRs (e.g., Eurofins Panlabs) to identify off-target hits .
- Covalent modification : Introduce electrophilic warheads (e.g., acrylamides) for irreversible binding to enhance selectivity .
- Alanine scanning mutagenesis : Map critical binding residues on target proteins to guide analog design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
